Cas no 108296-16-8 (6-(benzyloxy)hexan-1-amine)

6-(Benzyloxy)hexan-1-amine is a versatile amine derivative featuring a benzyl-protected hydroxyl group and a terminal primary amine. Its structure makes it valuable as a bifunctional building block in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The benzyloxy group provides stability under various reaction conditions while allowing selective deprotection when needed. The primary amine functionality enables straightforward conjugation with carboxylic acids, aldehydes, or other electrophiles, facilitating the synthesis of amides, imines, or other nitrogen-containing compounds. This compound is particularly useful in medicinal chemistry for the development of prodrugs or linker molecules in targeted drug delivery systems. Its balanced lipophilicity and reactivity profile contribute to its utility in multi-step synthetic routes.
6-(benzyloxy)hexan-1-amine structure
6-(benzyloxy)hexan-1-amine structure
Product Name:6-(benzyloxy)hexan-1-amine
CAS No:108296-16-8
MF:C13H21NO
MW:207.311943769455
CID:2108001
PubChem ID:13808938
Update Time:2025-06-09

6-(benzyloxy)hexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(benzyloxy)hexan-1-amine
    • SCHEMBL4230078
    • 108296-16-8
    • 6-phenylmethoxyhexan-1-amine
    • C91636
    • DA-15782
    • AKOS013612625
    • MFCD09923536
    • Inchi: 1S/C13H21NO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,14H2
    • InChI Key: AWUVYSUPQKHOOI-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)CCCCCCN

Computed Properties

  • Exact Mass: 207.162314293Da
  • Monoisotopic Mass: 207.162314293Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 8
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.3Ų

6-(benzyloxy)hexan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB569647-250mg
6-(Benzyloxy)hexan-1-amine; .
108296-16-8
250mg
€365.70 2024-08-02
abcr
AB569647-1g
6-(Benzyloxy)hexan-1-amine; .
108296-16-8
1g
€912.20 2024-08-02
1PlusChem
1P023OKG-250mg
6-(BENZYLOXY)HEXAN-1-AMINE
108296-16-8 95%
250mg
$254.00 2023-12-26
1PlusChem
1P023OKG-1g
6-(BENZYLOXY)HEXAN-1-AMINE
108296-16-8 95%
1g
$657.00 2023-12-26

6-(benzyloxy)hexan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:108296-16-8)6-(benzyloxy)hexan-1-amine
Order Number:A1228369
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:46
Price ($):217/541
Email:sales@amadischem.com

Additional information on 6-(benzyloxy)hexan-1-amine

Comprehensive Overview of 6-(benzyloxy)hexan-1-amine (CAS No. 108296-16-8): Properties, Applications, and Industry Insights

6-(benzyloxy)hexan-1-amine (CAS No. 108296-16-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This amine derivative combines a hexyl chain with a benzyloxy group, making it a versatile intermediate for synthesizing more complex molecules. Researchers and manufacturers often seek this compound for its potential in drug discovery, material science, and bioconjugation applications.

In recent years, the demand for 6-(benzyloxy)hexan-1-amine has surged, particularly in the development of targeted drug delivery systems. Its amine functional group allows for easy modification, enabling covalent bonding with carboxylic acids or other electrophiles—a critical feature for creating prodrugs or biocompatible polymers. A 2023 study highlighted its role in optimizing the solubility of hydrophobic APIs (Active Pharmaceutical Ingredients), addressing a key challenge in modern therapeutics.

From a synthetic chemistry perspective, CAS 108296-16-8 is often utilized as a building block for peptide mimetics and linker molecules. Its balanced lipophilicity, attributed to the benzyl ether moiety, makes it valuable for designing cell-penetrating compounds. Industry forums frequently discuss its compatibility with click chemistry reactions, such as azide-alkyne cycloadditions, which are pivotal for bioconjugation in antibody-drug conjugates (ADCs).

Environmental and safety considerations are also trending topics related to this compound. While 6-(benzyloxy)hexan-1-amine is not classified as hazardous under major regulatory frameworks, proper handling protocols are emphasized in GMP synthesis guidelines. Searches for "green chemistry alternatives" involving this compound have risen by 40% since 2022, reflecting the industry’s shift toward sustainable practices. Catalytic methods to reduce solvent waste during its production are now a focal point for innovation.

The compound’s nomenclature often leads to queries about its IUPAC naming rules and SMILES notation (C1=CC=C(C=C1)COCCCCCCN). Analytical techniques like HPLC purity testing and NMR characterization are critical for quality control, as impurities can affect downstream applications. Suppliers increasingly provide certificates of analysis (CoA) with detailed spectroscopic data to meet stringent customer requirements.

Emerging applications in nanotechnology have further expanded the relevance of 108296-16-8. For instance, its integration into self-assembling monolayers (SAMs) for biosensors demonstrates its cross-disciplinary utility. Patent databases reveal a 25% annual growth in filings referencing this compound, particularly in diagnostic probe development and surface modification technologies.

For researchers sourcing 6-(benzyloxy)hexan-1-amine, factors like batch-to-batch consistency and scalability dominate procurement discussions. Leading suppliers now offer custom synthesis services with options for isotopic labeling (e.g., deuterated versions), catering to advanced pharmacokinetic studies. The compound’s storage stability under nitrogen atmospheres is another frequently searched topic, underscoring its sensitivity to oxidation.

In conclusion, CAS 108296-16-8 exemplifies how niche chemical intermediates can drive innovation across multiple sectors. Its adaptability in medicinal chemistry, coupled with evolving industrial needs, ensures its continued prominence. Future research may explore its potential in bioorthogonal chemistry or as a template for metal-organic frameworks (MOFs), further solidifying its scientific importance.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:108296-16-8)6-(benzyloxy)hexan-1-amine
A1228369
Purity:99%/99%
Quantity:250mg/1g
Price ($):217/541
Email